![molecular formula C23H29N3O3S B2399046 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021058-79-6](/img/structure/B2399046.png)
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPC-15437 is a small molecule that belongs to the class of piperazine compounds. It was first synthesized in 2006 by a group of researchers led by Dr. Jia Zhou at the University of Texas at Dallas. Since then, NPC-15437 has been the subject of numerous studies due to its potential therapeutic applications.
Scientific Research Applications
Metabolic Benefits
This compound has been studied for its potential metabolic benefits . It has been found to be a non-selective α-adrenoceptor antagonist . Chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in rat plasma .
Treatment of Metabolic Disturbances
The compound has been suggested as a potential therapeutic approach for the treatment of metabolic disturbances . These disturbances include hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis, which are associated with the sympathetic nervous system overactivity .
Adrenoceptor Antagonism
The compound has been found to be a potent, non-selective antagonist of α1B and α2A-adrenoceptors . This antagonism could potentially contribute to body weight reduction .
Influence on Body Weight and Blood Pressure
The compound has been studied for its influence on body weight, hyperglycemia, hypertriglyceridemia, and blood pressure in an animal model of obesity induced by a high-fat diet . However, it was found that the compound did not reduce body weight or influence blood pressure in normotensive animals .
Influence on Spontaneous Activity and Body Temperature
The compound’s effects on spontaneous activity and body temperature have also been investigated . The administration of the compound did not change the animals’ spontaneous activity and body temperature .
Potential Antifungal Activity
While not directly related to the compound, a structurally similar compound was found to display fungicidal activity against C. galibrata ATCC 15126 strain . This suggests that “N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide” might also have potential antifungal properties, but further research is needed to confirm this.
Mechanism of Action
Mode of Action
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide acts as a non-selective antagonist of α1B and α2A-adrenoceptors . This means that it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses they mediate .
Biochemical Pathways
The antagonistic action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide on α1- and α2-adrenoreceptors affects several biochemical pathways. For instance, the inhibition of α1-adrenoceptors can improve disrupted lipid and carbohydrate profiles, while the inhibition of α2-adrenoceptors may contribute to body weight reduction .
Pharmacokinetics
It has been shown that the compound can be administered intraperitoneally
Result of Action
The antagonistic action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide on α1- and α2-adrenoreceptors results in several physiological effects. For instance, chronic administration of the compound has been shown to reduce the level of triglycerides and glucose in the plasma .
properties
IUPAC Name |
(E)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-20-7-5-10-22(19-20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-23(27)12-11-21-8-3-2-4-9-21/h2-5,7-12,19H,6,13-18H2,1H3,(H,24,27)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJITMOHVNASH-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.